molecular formula C14H16O3 B584155 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 CAS No. 1262795-35-6

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3

Cat. No.: B584155
CAS No.: 1262795-35-6
M. Wt: 241.334
InChI Key: LXFNQCGNCFRKRR-QPYRMXHWSA-N
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Description

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 is a synthetic compound characterized by the presence of a methylenedioxyphenyl group and a pentenone structure

Chemical Reactions Analysis

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes at the molecular level . Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-d6-pent-1-en-3-one-d3 can be compared with other similar compounds such as:

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNQCGNCFRKRR-QPYRMXHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)/C=C/C1=CC2=C(C=C1)OCO2)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729326
Record name (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262795-35-6
Record name (1E)-1-(2H-1,3-Benzodioxol-5-yl)-4,4-bis[(~2~H_3_)methyl](5,5,5-~2~H_3_)pent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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